2-Chloro-4-methoxypyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Medicinal and Agrochemical Discovery
The pyrimidine ring is a privileged scaffold in medicinal and agrochemical chemistry. nih.govbohrium.com This is largely due to its presence in the fundamental building blocks of life, the nucleobases cytosine, thymine, and uracil, which are components of DNA and RNA. gsconlinepress.com This inherent biological relevance allows pyrimidine derivatives to readily interact with various biological targets such as enzymes and receptors. nih.govresearchgate.net
In medicinal chemistry, the pyrimidine core is a constituent of numerous approved drugs with a wide spectrum of therapeutic applications, including anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive agents. nih.govnih.govmdpi.com The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.govtandfonline.com The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov
In the agrochemical sector, pyrimidine derivatives have demonstrated significant efficacy as fungicides and herbicides. nih.govwipo.int Several commercial fungicides are based on the pyrimidine structure, highlighting their importance in protecting crops from fungal diseases. nih.govfrontiersin.org The development of novel pyrimidine-based agrochemicals is an ongoing area of research aimed at addressing the challenge of resistance in plant pathogens. nih.gov
Contextualization of 2-Chloro-4-methoxypyrimidine within Halogenated Heterocycles Research
Halogenated heterocyclic compounds are of immense importance in synthetic and medicinal chemistry. rsc.orgrsc.org The introduction of a halogen atom into a heterocyclic ring can significantly alter the molecule's physical, chemical, and biological properties. rsc.org Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org
This compound is a prime example of a halogenated heterocycle that serves as a versatile building block. caymanchem.com The chlorine atom at the C2 position is particularly reactive and can be readily displaced by a variety of nucleophiles, providing a straightforward route to a diverse range of 2-substituted pyrimidines. google.com This reactivity is a key feature that positions this compound as a valuable starting material in the synthesis of complex molecules with potential biological activity. nih.govkuleuven.be Research into halogenated pyrimidines, including this compound, continues to be a vibrant area, with studies focusing on the development of new synthetic methodologies and the exploration of their potential in drug discovery and materials science. rsc.orgnih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXYNMVQMBCTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343307 | |
| Record name | 2-Chloro-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-63-6 | |
| Record name | 2-Chloro-4-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22536-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methoxypyrimidine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40343307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-methoxypyrimidine | |
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Advanced Synthetic Methodologies for 2 Chloro 4 Methoxypyrimidine and Its Analogues
Established Synthetic Routes for 2-Chloro-4-methoxypyrimidine
The synthesis of this compound is predominantly achieved through the functionalization of a more accessible precursor, 2,4-dichloropyrimidine (B19661). The key to this synthesis is the controlled and selective replacement of one of the chlorine atoms.
Alkoxylation of Dichloropyrimidines
The most common and direct method for preparing this compound is the regioselective alkoxylation of 2,4-dichloropyrimidine. This reaction is a nucleophilic aromatic substitution (SNAr) where a methoxide (B1231860) source, typically sodium methoxide, selectively displaces the chlorine atom at the C4 position. The inherent difference in the electrophilicity of the C2 and C4 positions on the pyrimidine (B1678525) ring governs the outcome of this reaction. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. researchgate.net
This regioselectivity allows for the synthesis of 2-chloro-4-alkoxypyrimidines in good yields. researchgate.net The process involves reacting 2,4-dichloropyrimidine with a stoichiometric amount of sodium methoxide in a suitable solvent, such as methanol. Careful control of the reaction conditions, including temperature and reaction time, is essential to prevent the formation of the disubstituted by-product, 2,4-dimethoxypyrimidine.
Industrial-Scale Production Approaches
On an industrial scale, the production of this compound begins with the synthesis of its precursor, 2,4-dichloropyrimidine. A common starting material for this is uracil, which is chlorinated using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com Industrial processes may also employ catalysts or additives to improve the efficiency and yield of the chlorination step. google.com
Once 2,4-dichloropyrimidine is obtained, the subsequent methoxylation is performed under carefully controlled plant conditions. This involves the slow addition of sodium methoxide to a solution of the dichloropyrimidine in a suitable reactor. The choice of solvent, temperature control, and monitoring of the reaction progress are critical parameters to ensure high regioselectivity and yield, minimizing the formation of impurities. google.com Post-reaction workup typically involves neutralization, extraction, and purification by distillation or crystallization to obtain this compound of high purity suitable for subsequent synthetic transformations.
Preparation of Functionalized this compound Derivatives
The synthetic utility of this compound lies in its capacity to serve as a building block for more complex molecules. The remaining chlorine atom at the C2 position is a handle for introducing a wide range of functional groups. Modern synthetic techniques have been applied to streamline the preparation of these derivatives.
Regioselective Functionalization Strategies
With the C4 position occupied by a methoxy (B1213986) group, the C2 position becomes the primary site for further substitution. The C2-chloro group can be displaced by various nucleophiles or engaged in cross-coupling reactions. A common strategy is the sequential SNAr reaction, where, after the initial methoxylation at C4, a second nucleophile, such as an amine, is introduced to displace the chlorine at C2. researchgate.net This two-step, one-pot approach allows for the efficient synthesis of 2-amino-4-methoxypyrimidines.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for functionalizing the C2 position. mdpi.com This allows for the formation of carbon-carbon bonds, linking aryl or heteroaryl groups to the pyrimidine core. The regioselectivity is well-controlled, as the C4-methoxy group is unreactive under these conditions, ensuring that functionalization occurs exclusively at the C2 position. These strategies provide access to a diverse library of pyrimidine derivatives from a single, common intermediate.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a valuable technique for accelerating chemical reactions and improving yields in heterocyclic chemistry. beilstein-journals.org This technology has been successfully applied to the synthesis of functionalized pyrimidine derivatives. For instance, microwave irradiation can significantly reduce the reaction times for Suzuki coupling reactions involving chloropyrimidines. mdpi.com In a typical procedure, the reaction of a 2-chloropyrimidine (B141910) derivative with a boronic acid, a palladium catalyst, and a base can be completed in minutes under microwave heating, compared to hours using conventional heating methods. mdpi.com
Multicomponent reactions, which allow the formation of complex molecules in a single step, also benefit greatly from microwave assistance. rsc.orgscispace.com The rapid heating and ability to reach high temperatures and pressures safely can drive these reactions to completion quickly and efficiently. nih.govnih.gov This approach enables the rapid generation of libraries of diverse pyrimidine-containing compounds for screening purposes.
Below is a table summarizing representative conditions for microwave-assisted functionalization of pyrimidine systems.
| Reaction Type | Substrates | Catalyst/Reagents | Time | Yield | Ref |
| Suzuki Coupling | 2,4-dichloropyrimidine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 15 min | Good to Excellent | mdpi.com |
| Amination | 2-amino-4-chloro-pyrimidine, Substituted amine | Triethylamine | 15-30 min | Moderate to Good | nih.gov |
| Multicomponent | Aldehyde, 6-amino-2,4-dimethoxypyrimidine, Dimedone | Acetic Acid | 2-5 min | High | rsc.org |
Continuous Flow Chemistry Applications
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. mdpi.com This technology is particularly well-suited for multi-step syntheses, where intermediates are generated and consumed in a continuous stream without isolation. flinders.edu.aunih.gov
In the context of this compound, a multi-step flow process could be envisioned for the synthesis of its derivatives. In such a setup, a solution of 2,4-dichloropyrimidine could be mixed with a stream of sodium methoxide in a first reactor coil (Module 1) to perform the regioselective methoxylation. The output stream containing this compound could then pass through an in-line purification unit, such as a scavenger resin to remove excess reagents, before entering a second reactor (Module 2). In this second module, the intermediate would be mixed with a new reagent, for example, an amine for a nucleophilic substitution or the components for a Suzuki coupling, to yield the final functionalized product. flinders.edu.au This "telescoped" approach minimizes manual handling of intermediates and can significantly increase process efficiency and throughput. nih.gov
Novel Synthetic Strategies for this compound Analogues
The synthesis of this compound analogues, which are crucial intermediates in medicinal and agricultural chemistry, has evolved significantly with the development of modern synthetic methodologies. These novel strategies aim to improve yield, selectivity, and operational simplicity, and to allow for the introduction of a diverse range of substituents on the pyrimidine core.
One innovative and highly selective method involves a two-step sequence starting from 2-methylthio-4-chloropyrimidine compounds. google.com This strategy effectively circumvents issues with isomeric byproducts that can arise from direct substitution on 2,4-dichloropyrimidine. The first step involves a nucleophilic substitution at the C4 position, for instance, with sodium methoxide to introduce the methoxy group, or with other alkoxides or amines to generate a variety of analogues. The second step is a chlorination reaction that selectively converts the 2-methylthio group into the desired 2-chloro group, using reagents such as sulfuryl chloride. google.com This method provides high yields and product purity.
Another modern approach utilizes transition-metal catalysis to forge new carbon-carbon bonds. For example, an iron-catalyzed cross-coupling reaction has been successfully employed for the synthesis of 2-chloro-4-methylpyrimidine, an alkyl analogue of this compound. guidechem.com This method uses 2,4-dichloropyrimidine and a Grignard reagent, such as methylmagnesium chloride, in the presence of an iron catalyst like iron(III) acetylacetonate (B107027) (Fe(acac)₃). guidechem.com This catalytic strategy offers a direct route for introducing alkyl groups at the C4 position.
The application of microwave irradiation represents a significant advance in accelerating the synthesis of pyrimidine derivatives. Microwave-assisted synthesis has been effectively used to prepare 2-amino-4-chloro-pyrimidine analogues by reacting 2-amino-4-chloropyrimidine (B19991) with various substituted amines. nih.govjchemrev.com The reactions are typically completed within 15-30 minutes, demonstrating a substantial improvement in efficiency over conventional heating methods. nih.gov This technique can be adapted for the synthesis of 2-chloro-4-amino analogues of this compound, providing rapid access to a library of compounds.
For the synthesis of more complex analogues, multi-step synthetic sequences are often employed. One such strategy for preparing 2-chloro-5-(piperidin-4-yl)pyrimidine begins with 2-chloropyrimidine and proceeds through a series of reactions including bromination, coupling, elimination, and catalytic hydrogenation to introduce the complex substituent at the C5 position. google.com
Furthermore, novel synthetic routes can begin with the construction of the pyrimidine ring itself. An example is the synthesis of 2-chloro-4,6-disubstituted pyrimidines starting from acyclic precursors. A reported method involves the cyclization of 2-(trichloromethyl)-1,3-diazabutadienes with acyl chlorides, followed by treatment with phosphorus oxychloride to yield 4-chloro-2-(trichloromethyl)pyrimidine derivatives. thieme.deresearchgate.net These chlorinated products serve as versatile intermediates for subsequent nucleophilic substitution reactions to create a wide array of analogues. thieme.de
The following tables summarize the key findings from the research on these novel synthetic strategies.
Table 1: Summary of Synthetic Strategies for this compound Analogues
| Strategy | Starting Material | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Selective Substitution & Chlorination | 2-methylthio-4-chloropyrimidine | 1. Alkali (e.g., NaOH/Methanol) 2. Chlorinating agent (e.g., Sulfuryl chloride) | 2-chloro-4-substituted pyrimidines | google.com |
| Iron-Catalyzed Cross-Coupling | 2,4-dichloropyrimidine | Grignard reagent (MeMgCl), Fe(acac)₃ | 2-chloro-4-alkylpyrimidine | guidechem.com |
| Microwave-Assisted Synthesis | 2-amino-4-chloropyrimidine | Substituted amines, Triethylamine, Microwave (120–140 °C) | 4-amino-substituted-2-aminopyrimidines | nih.gov |
| Multi-step Synthesis from Acyclic Precursors | 2-(trichloromethyl)-1,3-diazabutadienes | Acyl chlorides, POCl₃ | 4-chloro-2-(trichloromethyl)pyrimidines | thieme.deresearchgate.net |
Table 2: Detailed Research Findings on Analogue Synthesis
| Product Analogue | Yield | Starting Materials | Method Highlights | Reference |
|---|---|---|---|---|
| 2-methylthio-4-methoxy-pyrimidine-ethyl formate | 87% | 2-methylthio-4-chloro-pyrimidine-ethyl formate, Sodium hydroxide, Methanol | Substitution at C4 position prior to chlorination of C2. | google.com |
| 2-chloro-4-methoxy-pyrimidine-ethyl formate | 78% | 2-methylthio-4-methoxy-pyrimidine-ethyl formate, Sulfuryl chloride | Selective chlorination of the methylthio group. | google.com |
| 2-chloro-4-methylpyrimidine | 50% | 2,4-dichloropyrimidine, Methylmagnesium chloride | Iron-catalyzed cross-coupling introduces an alkyl group. | guidechem.com |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-methylthio-4-chloropyrimidine |
| Sodium methoxide |
| Sulfuryl chloride |
| 2,4-dichloropyrimidine |
| Methylmagnesium chloride |
| Iron(III) acetylacetonate |
| 2-chloro-4-methylpyrimidine |
| 2-amino-4-chloropyrimidine |
| 2-chloro-5-(piperidin-4-yl)pyrimidine |
| 2-chloropyrimidine |
| 2-(trichloromethyl)-1,3-diazabutadienes |
| Phosphorus oxychloride |
| 4-chloro-2-(trichloromethyl)pyrimidine |
| 2-methylthio-4-methoxy-pyrimidine-ethyl formate |
| Sodium hydroxide |
| Methanol |
| 2-methylthio-4-chloro-pyrimidine-ethyl formate |
| 4-(4-(4-bromophenyl)piperazin-1-yl)pyrimidin-2-amine |
| 1-(4-bromophenyl)piperazine |
| Triethylamine |
| Bromine |
| N-benzylpiperidone |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Methoxypyrimidine
Nucleophilic Aromatic Substitution (SNAAr) Reactions
The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property facilitates Nucleophilic Aromatic Substitution (SNAAr), where a nucleophile replaces a leaving group on the aromatic ring. In 2-Chloro-4-methoxypyrimidine, both the chloro and methoxy (B1213986) groups can potentially act as leaving groups.
Substitutions at the Chloro Position of this compound
The chloro group at the C2 position is an excellent leaving group and is readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of its use in synthetic chemistry. The C2 position is activated towards nucleophilic attack by the adjacent nitrogen atom.
Common nucleophiles that react at the C2 position include amines, thiols, and alkoxides. For instance, reactions with primary and secondary amines are frequently employed to synthesize 2-aminopyrimidine (B69317) derivatives, which are common scaffolds in drug discovery.
| Nucleophile | Product | Reaction Conditions | Yield |
|---|---|---|---|
| Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | - | Normal substitution product |
| Sodium phenoxide | Ethyl 2-(methylthio)-4-phenoxypyrimidine-5-carboxylate | - | Normal substitution product |
| Sodium thiophenoxide | Ethyl 2-(methylthio)-4-(phenylthio)pyrimidine-5-carboxylate | - | Normal substitution product |
Substitutions at the Methoxy Position of this compound
While the methoxy group at the C4 position is generally a poorer leaving group than the chloro group, its substitution is also possible, often requiring more forcing conditions or specific activation. In some cases, the C4 position can be inherently more reactive towards nucleophilic attack than the C2 position. However, the superior leaving group ability of chlorine typically directs substitution to the C2 position under standard conditions.
Displacement of the methoxy group can occur with strong nucleophiles or when the C2 position is blocked or deactivated. For example, treatment of a related 4-chloro-2-methylthiopyrimidine with an excess of sodium methoxide (B1231860) can lead to the displacement of the methylthio group, demonstrating the lability of substituents at the C2/C4 positions under certain conditions. rsc.org
Influence of Activating Groups and Reaction Conditions on SNAAr Selectivity
The regioselectivity of SNAAr on substituted pyrimidines is a complex interplay of electronic effects, leaving group ability, and reaction conditions. In pyrimidine systems, the C4 position is often electronically more activated towards nucleophilic attack than the C2 position. wuxiapptec.comstackexchange.com This can be explained by frontier molecular orbital theory, which suggests the lowest unoccupied molecular orbital (LUMO) has a larger coefficient at the C4 carbon. wuxiapptec.comstackexchange.com
However, in this compound, the much greater leaving group ability of the chloride ion compared to the methoxide ion typically dominates, leading to selective substitution at C2. The selectivity can be influenced by several factors:
Nucleophile: Hard nucleophiles may favor attack at the more electron-deficient center, while softer nucleophiles might be more influenced by the leaving group. The use of tertiary amines as nucleophiles has been shown to favor C2 selectivity in 5-substituted-2,4-dichloropyrimidines. nih.govresearchgate.net
Solvent: The choice of solvent can influence the stability of the intermediate Meisenheimer complex and the solvation of the nucleophile, thereby affecting regioselectivity. nih.gov
Temperature: Higher temperatures can overcome the activation barrier for the displacement of a poorer leaving group, potentially leading to a mixture of products or a switch in selectivity.
Substituents: Additional electron-withdrawing groups on the pyrimidine ring can further activate the system and influence the site of attack. Conversely, electron-donating groups can alter the electronic distribution, sometimes favoring C2 substitution in 2,4-dichloropyrimidines. wuxiapptec.com
In the case of 2-MeSO2-4-chloropyrimidine, a related compound, a dichotomy in regioselectivity is observed: amines react at C4, while alkoxides selectively substitute the sulfonyl group at C2. wuxiapptec.com This highlights the critical role the nucleophile plays in determining the reaction's outcome.
Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the presence of the reactive C-Cl bond.
Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling, which couples an organic halide with an organoboron compound, is one of the most widely used palladium-catalyzed reactions. mdpi.comresearchgate.net this compound readily participates in this reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C2 position. nih.govmit.edu
The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, along with a phosphine ligand and a base. researchgate.netcore.ac.uk The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. mdpi.commdpi.com
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 2-Aryl-4-methoxypyrimidines |
| Heteroarylboronic acids | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/Water | 2-Heteroaryl-4-methoxypyrimidines |
| Alkylboronic acids | PdCl₂(dppf) | Cs₂CO₃ | DME | 2-Alkyl-4-methoxypyrimidines |
Other Metal-Catalyzed Coupling Transformations
Beyond the Suzuki-Miyaura reaction, the chloro group at the C2 position of this compound can participate in a range of other metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgorganic-chemistry.org It serves as a powerful alternative to classical SNAAr for synthesizing 2-aminopyrimidine derivatives, often under milder conditions and with broader substrate scope.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, providing a direct route to 2-alkynylpyrimidines. wikipedia.orgorganic-chemistry.org These products are valuable intermediates for further synthetic transformations.
Hiyama Coupling: The Hiyama coupling involves the palladium-catalyzed reaction of organosilanes with organic halides. organic-chemistry.orgwikipedia.org This method has been successfully applied to 2-chloropyrimidines to form C-C bonds, offering an alternative to boron-based coupling partners. researchgate.netresearchgate.netsemanticscholar.org
Negishi and Kumada Couplings: These reactions utilize organozinc (Negishi) and organomagnesium (Kumada) reagents, respectively. They are effective for installing various groups, including alkyl groups that can be challenging to introduce via Suzuki coupling. nih.gov
These diverse coupling methodologies significantly enhance the synthetic utility of this compound, enabling the construction of a wide array of complex molecules from a single, readily available precursor.
Redox Reactions of this compound Derivatives
The redox chemistry of pyrimidine derivatives is crucial for understanding their metabolic pathways and potential electrochemical applications. The most extensively studied catabolic route for pyrimidines is a reductive pathway. umich.edu In this process, the pyrimidine ring undergoes reduction, for instance, by the enzyme dihydropyrimidine (B8664642) dehydrogenase, which converts uracil or thymine to their dihydroxy forms. umich.edu Cytosine and its derivatives can enter this pathway after deamination to a uracil-like structure. umich.edu
Electrochemical studies on pyrimidine and its derivatives provide further insight into their reduction mechanisms. The process typically begins with a one-electron reduction at the 3,4-position of the pyrimidine ring, leading to the formation of a free radical intermediate. osti.gov This radical can subsequently dimerize or undergo a further one-electron reduction to yield a 3,4-dihydropyrimidine. osti.gov For some derivatives, this can be followed by a two-electron reduction to form a tetrahydropyrimidine. osti.gov These dihydro and tetrahydro products are often unstable in aqueous solutions. osti.gov In the case of pyrimidines with a 4-amino group, reduction of the 3,4-position can facilitate deamination, generating a reducible N=C bond. osti.gov
While the reductive pathway is common, an oxidative pathway has also been identified in certain bacteria. This process involves the oxidation of pyrimidines to barbituric acid, which is then further metabolized. umich.edu
Electrophilic and Radical Functionalizations
The introduction of a thiomethyl group onto a pyrimidine core is a known synthetic strategy for modifying the biological activity of these compounds. nih.gov However, specific literature detailing the direct thiomethylation of this compound via C-H substitution is limited. General principles of pyrimidine chemistry indicate that electrophilic C-substitution is most likely to occur at the 5-position, which is the least electron-deficient carbon atom on the ring. wikipedia.org
More commonly documented are reactions involving the manipulation of pyrimidines that already contain a sulfur-based functional group. For example, a synthetic method for producing 2-chloro-4-substituted pyrimidines starts with a 2-methylthio-4-chloropyrimidine compound. google.com In this process, the 4-chloro position is first substituted, and then the 2-methylthio group is converted to a 2-chloro group via a chlorination reaction. google.com Studies on related compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have shown that the methylthio group can be labile and is susceptible to displacement by nucleophiles like cyanide or an excess of sodium methoxide, which can lead to the formation of 2,4-bis(methylthio) or 2,4-dimethoxy derivatives, respectively. rsc.org These findings highlight the reactivity of the C-2 position when substituted with a methylthio group.
The introduction of ester (alkoxycarbonyl) or carboxyl groups onto the pyrimidine scaffold is a key method for creating valuable intermediates in organic synthesis. A documented route for preparing 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidines involves the treatment of a 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine with a chlorinating agent like thionyl chloride in dimethylformamide (DMF). google.com This reaction efficiently converts the 4-hydroxy group to a 4-chloro group, yielding the desired product. google.com
Another synthetic approach involves utilizing a starting material that already possesses an ester group. A patented method describes the preparation of 2-chloro-4-methoxy-pyrimidine-ethyl formate from an intermediate, 2-methylthio-4-methoxy-pyrimidine-ethyl formate, through a chlorination reaction using sulfuryl chloride. google.com
Modern catalytic methods also offer potential routes for carboxylation. Palladium-catalyzed carboxylation of aryl halides using carbon dioxide (CO₂) is a well-established technique for synthesizing carboxylic acids. nih.govnih.gov While not specifically demonstrated for this compound, this approach could theoretically be applied to convert the C-Cl bond into a C-COOH group under appropriate catalytic conditions.
Table 1: Synthesis of 4-Chloro-5-ethoxycarbonyl-2-methoxy-pyrimidine
| Step | Reactant | Reagents/Conditions | Product | Yield | Reference |
| A | O-methylisourea sulfate, Ethyl ethoxymethylenemalonate | NaOH (aq), then acid neutralization | 5-Ethoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine | - | google.com |
| B | 5-Ethoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine | Thionyl chloride, Dimethylformamide (DMF), Room Temp. | 4-Chloro-5-ethoxycarbonyl-2-methoxy-pyrimidine | ~95% | google.com |
Mechanistic Studies on Reaction Pathways
The reactions of this compound, particularly nucleophilic aromatic substitution (SNAr), are understood to proceed through specific, well-characterized intermediates. The widely accepted mechanism for SNAr reactions on electron-deficient aromatic systems like chloropyrimidines involves a two-step addition-elimination pathway. nih.govyoutube.com The initial step is the nucleophilic attack on the carbon atom bearing the chlorine, which disrupts the ring's aromaticity and forms a high-energy, covalently-bound intermediate known as a Meisenheimer complex or σ-complex. nih.govresearchgate.netresearchgate.net
The formation and stability of this tetrahedral intermediate are critical to the reaction's progress. youtube.com The electron-withdrawing nature of the two ring nitrogen atoms helps to stabilize the negative charge developed in the Meisenheimer complex. For some reactions involving highly reactive nucleophiles or specific substitution patterns, a concerted mechanism (cSNAr), where bond formation and bond breaking occur simultaneously without a stable intermediate, has been proposed. nih.gov However, for most activated SNAr substitutions, the stepwise mechanism featuring the Meisenheimer intermediate is considered the rule. nih.gov The subsequent step in the two-step mechanism is the departure of the chloride leaving group, which restores the aromaticity of the pyrimidine ring and yields the final substitution product. researchgate.net
The rate of substitution is significantly influenced by the electronic properties of the pyrimidine ring and its substituents. The use of certain catalysts, such as sulfinates, has been shown to greatly accelerate the rate of nucleophilic substitution on the related compound 2-chloro-4,6-dimethoxypyrimidine (B81016). researchgate.net
Investigations into the "element effect"—the change in reaction rate with different halogen leaving groups (F, Cl, Br, I)—have revealed nuances in the reaction mechanism. For many activated aryl halides, the rate-determining step is the initial nucleophilic attack, with fluoride being the best leaving group (F > Cl ≈ Br > I). nih.gov However, for some heterocyclic systems like N-methylpyridinium ions, a different reactivity order is observed, and the rate-determining step is proposed to be the deprotonation of the Meisenheimer intermediate by a second molecule of the nucleophile, rather than the initial attack or the loss of the leaving group. nih.gov
Table 2: Kinetic Parameters for Nucleophilic Aromatic Substitution of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol
| Substrate (Leaving Group) | Overall Third-Order Rate Constant (25° C, M⁻²s⁻¹) | Relative Rate (25° C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol K) |
| 2-Fluoro | 0.0031 | 1.0 | 7.9 | -37 |
| 2-Chloro | 0.0029 | 0.94 | 11.2 | -25 |
| 2-Bromo | 0.0024 | 0.77 | 11.5 | -25 |
| 2-Iodo | 0.0020 | 0.65 | 13.0 | -20 |
Data adapted from a study on N-methylpyridinium ions, which serve as a model for electron-deficient heterocyclic systems. nih.gov
Structure Activity Relationship Sar Studies and Rational Design of 2 Chloro 4 Methoxypyrimidine Analogues
Systematic Modification of the Pyrimidine (B1678525) Core
The rational design of 2-Chloro-4-methoxypyrimidine analogues hinges on the systematic modification of its core structure. The chlorine atom at the C2 position is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, leading to the generation of diverse compound libraries.
A common strategy involves the substitution of the C2-chloro group with various multifunctional amino derivatives. nih.gov For instance, reacting 2-amino-4-chloro-pyrimidine with different substituted amines under microwave irradiation is an efficient method for creating a series of novel derivatives. nih.gov This approach, however, must account for the reactivity of other positions on the pyrimidine ring. The chlorine atoms at the 2 and 4 positions can both be active, potentially leading to the formation of undesired isomers (e.g., 4-chloro-2-substituted pyrimidines) and disubstituted byproducts. google.com Therefore, controlling reaction selectivity is crucial to ensure the desired product yield and purity. google.com
The exploration of different substituents allows for a detailed investigation of structure-activity relationships. Modifications have included the introduction of various piperazine (B1678402) moieties, such as 4-methylpiperazine, 4-flurophenyl piperazine, 2-flurophenyl piperazine, and 4-chlorophenyl piperazine. nih.gov The biological activity of the resulting compounds is highly dependent on the nature of these substitutions.
| Derivative | Substituent at C4 Position | Resulting Compound Name |
|---|---|---|
| 1 | 4-methylpiperazin-1-yl | 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine |
| 2 | 4-Pyrimidin-2-yl-piperazine | 4-(4-(Pyrimidin-2-yl)piperazin-1-yl)pyrimidin-2-amine |
| 3 | 4-flurophenyl piperazine | 4-(4-(4-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine |
| 4 | 2-flurophenyl piperazine | 4-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-2-amine |
| 5 | 4-chlorophenyl piperazine | 4-(4-(4-chlorophenyl)piperazin-1-yl)pyrimidin-2-amine |
Synthesis of Diversified Libraries of this compound Derivatives
Pyrazolyl-Substituted Pyrimidines
One effective method for diversifying the this compound scaffold is through the introduction of a pyrazole (B372694) moiety. Pyrazole derivatives are known to possess a wide range of biological activities. heteroletters.org A synthetic route to achieve this involves converting the chloropyrimidine into a hydrazino-pyrimidine intermediate. For example, 4-chloro-2-hydrazino-6-methylpyrimidine can be synthesized from its corresponding pyrimidinone precursor by treatment with phosphorus oxychloride (POCl₃). heteroletters.org This hydrazino derivative is then condensed with a β-diketone, such as acetyl acetone, in ethanol (B145695) under reflux to yield the corresponding pyrazolyl-substituted pyrimidine. heteroletters.org This reaction provides a reliable method for incorporating the pyrazole ring system onto the pyrimidine core, creating compounds with potential dual pharmacophoric features.
Schiff Base Derivatives from Pyrimidine Amines
Schiff bases, characterized by an azomethine or imine group (-CH=N-), represent another important class of derivatives accessible from this compound. researchgate.netniscpr.res.in The synthesis is typically a two-step process. First, the C2-chloro group is displaced by an amino group to form a 2-aminopyrimidine (B69317) derivative. This amine then serves as the precursor for the Schiff base formation.
The second step involves the condensation reaction of the 2-aminopyrimidine with various substituted aldehydes or ketones. niscpr.res.innih.gov A series of N-benzylidine-2-aminopyrimidine compounds have been synthesized by reacting 2-aminopyrimidine with a range of substituted benzaldehydes, including o-chloro, m-hydroxy, p-hydroxy, and 2,5-dimethoxybenzaldehyde. niscpr.res.in This condensation is often catalyzed by a small amount of glacial acetic acid. niscpr.res.in The formation of the Schiff base is confirmed by the appearance of a characteristic band for the -CH=N- group in IR and NMR spectra. niscpr.res.in This modular approach allows for the creation of a large library of derivatives by simply varying the aldehyde or ketone component.
| Starting Aldehyde | Resulting Schiff Base |
|---|---|
| o-chlorobenzaldehyde | N-(2-chlorobenzylidene)-2-aminopyrimidine |
| m-hydroxybenzaldehyde | N-(3-hydroxybenzylidene)-2-aminopyrimidine |
| p-hydroxybenzaldehyde | N-(4-hydroxybenzylidene)-2-aminopyrimidine |
| 2,5-dimethoxybenzaldehyde | N-(2,5-dimethoxybenzylidene)-2-aminopyrimidine |
| p-dimethylaminobenzaldehyde | N-(4-(dimethylamino)benzylidene)-2-aminopyrimidine |
| Thiophene-2-carboxyaldehyde | N-(thiophen-2-ylmethylene)-2-aminopyrimidine |
Fused Pyrimidine Systems Derived from this compound
A more advanced modification of the pyrimidine core involves the synthesis of fused heterocyclic systems, where another ring is annulated onto the pyrimidine scaffold. An example of such a system is the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. nih.gov These fused structures are of significant interest as they can act as purine (B94841) analogues and interact with biological targets that recognize purine-based structures, such as the enzyme xanthine (B1682287) oxidase. nih.gov The synthesis of these systems typically starts with a functionalized pyrimidine that can undergo a cyclization reaction to form the second ring. For instance, a hydrazinopyrimidine can be reacted with reagents that provide the necessary carbon and nitrogen atoms to build the fused triazole ring, resulting in a rigid, planar system with distinct chemical properties compared to its monocyclic precursor.
Conformational Analysis and its Impact on Biological Activity
The biological activity of this compound analogues is not solely determined by their chemical composition but is also profoundly influenced by their three-dimensional structure, or conformation. Conformational analysis, which studies the spatial arrangement of atoms in a molecule, is therefore critical for understanding structure-activity relationships.
Computational methods like molecular docking are frequently employed to investigate the interaction between pyrimidine derivatives and their biological targets. nih.govnih.gov Molecular docking simulations can predict the preferred binding pose of a ligand within the active site of a protein, providing insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, docking studies performed on 2-amino-4-chloro-pyrimidine derivatives with the main protease of SARS-CoV-2 helped to rationalize their inhibitory activity, with the most active compounds showing the highest binding energy scores. nih.gov Similarly, docking simulations of 1,2,4-triazolo[1,5-a]pyrimidine derivatives in the active site of xanthine oxidase predicted interactions with key amino acid residues, explaining their potent inhibitory effects. nih.gov
Experimental techniques such as X-ray crystallography provide definitive evidence of the molecule's conformation in its solid state and how it binds to a protein target. nih.gov By determining the crystal structure of an inhibitor bound to its enzyme, researchers can precisely map the points of interaction and understand how the molecule's shape and stereochemistry contribute to its potency and selectivity. nih.gov This detailed structural information is invaluable for the rational design of next-generation analogues with improved biological activity.
Pharmacological Relevance and Biological Activity Research of 2 Chloro 4 Methoxypyrimidine Scaffolds
Antimicrobial Activity Investigations
Derivatives of the pyrimidine (B1678525) scaffold have been extensively studied for their potential to combat microbial infections. The structural versatility of pyrimidines allows for the development of compounds with broad-spectrum activity against various pathogenic microorganisms.
A number of pyrimidine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel pyrimidine and pyrimidopyrimidine analogs have been synthesized and evaluated for their in vitro antimicrobial effects. nih.gov Studies have shown that some of these compounds exhibit strong antimicrobial effects against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) when compared to reference drugs. nih.govias.ac.in
The antibacterial efficacy of pyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. The specific substitutions on the pyrimidine ring play a crucial role in determining the spectrum and potency of their antibacterial action.
Table 1: Representative Antibacterial Activity of Pyrimidine Derivatives
| Compound Type | Bacterial Strain | Activity/Inhibition | Reference |
|---|---|---|---|
| Pyrimidine Derivatives | Staphylococcus aureus | Significant Inhibition | ias.ac.inmdpi.com |
| Pyrimidine Derivatives | Escherichia coli | Significant Inhibition | ias.ac.ininnovareacademics.in |
| Triazole Substituted Pyrimidines | Pseudomonas aeruginosa | Promising Activity | ias.ac.in |
| Dihydropyrimidinones | Salmonella typhi | Significant Activity | mdpi.com |
The pyrimidine scaffold is also a key component in the development of new antifungal agents. Research has demonstrated that various pyrimidine derivatives possess significant fungicidal activities against a range of phytopathogenic and human pathogenic fungi. nih.govfrontiersin.org For example, newly synthesized pyrimidine derivatives have been shown to inhibit the growth of several fungal species, with some compounds exhibiting potency comparable to or greater than commercial fungicides. nih.gov
The in vitro antifungal activity of these compounds has been evaluated against common fungal strains such as Candida albicans and Aspergillus niger. nih.govinnovareacademics.in The mechanism of action for some pyrimidine-based antifungals is thought to involve the inhibition of key enzymes in the fungal cell, such as lanosterol demethylase, which is crucial for ergosterol biosynthesis. nih.gov
Table 2: Representative Antifungal Activity of Pyrimidine Derivatives
| Compound Type | Fungal Strain | Activity/Inhibition | Reference |
|---|---|---|---|
| Pyrimidine Derivatives with Amide Moiety | Botrytis cinerea | Good Inhibition Rate | frontiersin.org |
| Pyrimidine Derivatives with Amide Moiety | Phomopsis sp. | Excellent Inhibition Rate | frontiersin.org |
| Pyrimidine Derivatives | Candida albicans | Significant Activity | nih.govinnovareacademics.in |
| Pyrimidine Derivatives | Aspergillus niger | Significant Activity | nih.govinnovareacademics.in |
| Pyrimidine-based Molecules | Aspergillus fumigatus | MIC of 8–16 µg/mL | asm.org |
Anticancer Activity Profiling
The pyrimidine nucleus is a fundamental building block in medicinal chemistry for the development of anticancer agents. nih.govijcrt.org Its structural similarity to the bases of DNA and RNA makes it an ideal scaffold for designing molecules that can interfere with the cellular processes of cancer cells. nih.govgsconlinepress.com
One of the key mechanisms by which pyrimidine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on pyrimidine derivatives containing aryl urea moieties have shown that these compounds can trigger apoptosis in cancer cells. nih.gov For example, a specific derivative was found to induce apoptosis in SW480 colon cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. nih.gov This compound also led to the cleavage of PARP and a loss of mitochondrial membrane potential, both of which are hallmarks of apoptosis. nih.gov
In addition to inducing apoptosis, many pyrimidine derivatives can cause cell cycle arrest, thereby halting the proliferation of cancer cells. The same pyrimidine derivative with an aryl urea moiety was observed to arrest the cell cycle at the G2/M phase in SW480 cells. nih.gov The ability to halt the cell cycle prevents cancer cells from dividing and growing, ultimately leading to their demise.
Pyrimidine antagonists can block the synthesis of nucleotides containing pyrimidines, which in turn stops DNA synthesis and inhibits cell division. ijcrt.org Key enzymes in the nucleic acid synthesis pathway, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), are often targeted by pyrimidine-based inhibitors. TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial step in DNA synthesis. nih.gov DHFR is essential for regenerating the cofactor required for this reaction. nih.gov
The inhibition of these enzymes leads to a depletion of thymidine, which is necessary for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells. Several pyrimidine derivatives have been designed and synthesized as potent inhibitors of these enzymes. nih.gov
Protein kinases are critical regulators of cell cycle progression and are often dysregulated in cancer. The pyrimidine scaffold is recognized as a "privileged scaffold" for the development of kinase inhibitors. uniroma1.it Many aminopyrimidine derivatives act as anticancer agents by inhibiting various protein kinases, as they are considered bioisosteres of the purine (B94841) scaffold of ATP. uniroma1.it
Aurora kinases and Polo-like kinases (PLKs) are key mitotic kinases that are attractive targets for cancer therapy. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent kinase inhibitors. rsc.orgrsc.org These compounds can mimic the binding interactions of ATP in the kinase active site, leading to inhibition of the enzyme's activity. rsc.orgrsc.org For example, certain pyrimidine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often mutated in non-small-cell lung cancer. nih.gov
Table 3: Kinase Inhibition by Pyrimidine-Based Compounds
| Compound Scaffold | Target Kinase | Activity | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Bruton's tyrosine kinase (BTK) | Approved for B-cell cancers (Ibrutinib) | rsc.org |
| Pyrazolo[3,4-d]pyrimidine | mTOR | In clinical trials (Sapanisertib) | rsc.org |
| Amino-linked and Fused Pyrimidines | EGFR Tyrosine Kinase | Potent Inhibition | nih.gov |
| Anilino and Bis-anilinopyrimidines | EGFR, c-KIT, VEGFR, PDGFR, Akt, AURKA | Low nanomolar inhibition | uniroma1.it |
Antiviral Properties and Mechanism of Action (e.g., HIV Reverse Transcriptase Inhibition)
The pyrimidine nucleus is a versatile core in the development of antiretroviral agents. nih.gov Derivatives built upon this scaffold have been extensively investigated as inhibitors of HIV reverse transcriptase (RT), a critical enzyme in the viral replication cycle. nih.gov These inhibitors fall into two main categories: Nucleoside Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.govmdpi.com
NNRTIs bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity. mdpi.com Research into pyrimidine-2,4-dione derivatives linked to an isoxazolidine nucleus has identified compounds with potent NNRTI activity. nih.gov Certain derivatives demonstrated HIV RT inhibitory activity in the nanomolar range and were capable of inhibiting HIV-1 infection in the low micromolar range, without showing cytotoxicity at concentrations up to 100 μM. nih.gov This highlights the potential of the pyrimidine scaffold in designing new, non-toxic antiviral agents. nih.gov
The mechanism of RT inhibition is crucial for stopping viral replication. NRTIs mimic natural deoxynucleotides and are incorporated into the growing viral DNA strand. nih.gov Because they lack the 3'-OH group necessary for forming the next phosphodiester bond, they act as chain terminators, halting DNA synthesis. nih.gov While many approved drugs target the polymerase activity of RT, its other function, Ribonuclease H (RNase H) activity, which degrades the viral RNA template, remains an underexploited target. mdpi.com The development of pyrimidine-based inhibitors targeting RNase H could offer new therapeutic strategies against drug-resistant HIV strains. mdpi.com
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Target | Mechanism of Action | Activity Range | Reference |
|---|---|---|---|---|
| Pyrimidine-2,4-diones | HIV Reverse Transcriptase (NNRTI) | Allosteric inhibition of polymerase activity | Nanomolar (enzyme), Micromolar (cell) | nih.gov |
| General NRTIs | HIV Reverse Transcriptase (NRTI) | Chain termination of viral DNA synthesis | Varies | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Derivatives of 2-methoxypyrimidine have been shown to possess anti-inflammatory and immunomodulatory properties. smolecule.com Inflammation is a key component of autoimmune diseases, which arise from a dysregulated immune system characterized by an imbalance between pro-inflammatory and anti-inflammatory mediators. nih.govmdpi.com These mediators include various cytokines, chemokines, and specific subsets of immune cells like T cells and macrophages. nih.govmdpi.com
The immunomodulatory effects of compounds are often assessed by their ability to influence T-cell activity and differentiation. For instance, some natural compounds exert their anti-inflammatory effects by inhibiting the proliferation of T cells and their production of pro-inflammatory cytokines like IL-2 and IFN-γ, while promoting anti-inflammatory cytokines such as IL-4 and IL-10. mdpi.com This shift from a Th1 (pro-inflammatory) to a Th2 (anti-inflammatory) response is a key mechanism for controlling autoimmune inflammation. mdpi.com Pyrimidine-based compounds could potentially modulate these pathways, offering a therapeutic avenue for autoimmune disorders like rheumatoid arthritis and multiple sclerosis. nih.gov The development of specific pyrimidine derivatives that can selectively target components of the immune response represents a promising area of research.
Antiprotozoal Activity (e.g., Visceral Leishmaniasis Models)
Leishmaniasis, a parasitic disease transmitted by sandflies, presents a significant global health challenge, with visceral leishmaniasis being its most severe form. nih.govmdpi.com The emergence of drug resistance necessitates the discovery of novel antiprotozoal agents. nih.govmdpi.com Pyrimidine derivatives have emerged as a promising class of compounds in this area.
In a study investigating highly substituted pyrimidine and pyrazole (B372694) derivatives, several compounds were tested for their activity against Leishmania species. nih.gov One pyrimidine derivative, compound 17e in the study, was identified as a novel and effective agent against Leishmania infantum and Leishmania tropica, the protozoa responsible for visceral and cutaneous leishmaniasis, respectively. nih.gov This compound inhibited the parasites at micromolar concentrations. nih.gov
Further research into other scaffolds has also shown promise. For example, derivatives of dehydroabietic acid have demonstrated potent activity against Leishmania donovani amastigotes, the clinically relevant intracellular stage of the parasite, with IC₅₀ values in the low micromolar range (2.3 to 9 μM). rsc.org Similarly, the compound 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide showed an IC₅₀ value of 0.086 µM against Leishmania mexicana promastigotes and was found to induce apoptosis in the parasites. nih.gov These findings underscore the potential of developing targeted therapies based on various chemical scaffolds, including pyrimidines, to combat neglected tropical diseases like leishmaniasis.
Table 2: Antileishmanial Activity of Selected Compound Classes
| Compound Class | Leishmania Species | Target Stage | IC₅₀ Range | Reference |
|---|---|---|---|---|
| Substituted Pyrimidines | L. infantum, L. tropica | Promastigote | Micromolar | nih.gov |
| Dehydroabietic Acid Derivatives | L. donovani | Amastigote | 2.3 - 9 μM | rsc.org |
Metabolomic Studies for Elucidation of Biological Pathways
Metabolomics is a powerful technology used to study the global profile of low-molecular-weight metabolites in a biological system. nih.gov This approach provides a functional readout of cellular biochemistry and can reveal how biological pathways are perturbed by disease or therapeutic intervention. nih.govnih.gov For pharmacologically active compounds like 2-Chloro-4-methoxypyrimidine derivatives, metabolomics can be instrumental in elucidating their mechanism of action.
The typical metabolomics workflow involves several stages: compound detection, data pre-processing, statistical analysis to identify significant metabolites, and pathway analysis to link these metabolites to biological context. nih.gov By comparing the metabolic profiles of cells or organisms treated with a pyrimidine derivative to untreated controls, researchers can identify specific biochemical pathways that are disrupted. nih.gov For example, a metabolomic analysis of Hepatitis C Virus (HCV) infection revealed significant alterations in pathways such as glycerophospholipid metabolism. nih.gov
Applying this methodology to pyrimidine-based drugs could reveal which metabolic networks are crucial for their therapeutic effects, whether antiviral, anti-inflammatory, or antiprotozoal. This understanding can guide the development of more potent and selective drugs and help identify potential biomarkers to monitor treatment efficacy. nih.gov
Structure-Activity Relationships (SAR) in Relation to Pharmacological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrimidine scaffolds, SAR studies have been crucial in optimizing their therapeutic properties.
In the development of anticancer agents, SAR studies on a series of 2-methoxypyridine-3-carbonitrile derivatives revealed key structural features for cytotoxicity. mdpi.com The nature and position of substituents on an attached aryl ring were found to significantly impact the compound's antiproliferative effects against liver, prostate, and breast cancer cell lines. mdpi.com For instance, compounds bearing a 4-bromophenyl or 4-nitrophenyl group exhibited promising activity, with IC₅₀ values in the 1-5 µM range. mdpi.com
Similarly, in the design of inhibitors for the deubiquitinase USP1/UAF1, a target in non-small cell lung cancer, SAR studies of N-Benzyl-2-phenylpyrimidin-4-amine derivatives were conducted. acs.org Modifications to the phenyl and benzyl rings were systematically explored to enhance potency and selectivity. These studies help in the rational design of new derivatives with improved pharmacological profiles, guiding chemists in synthesizing molecules with greater efficacy and fewer side effects.
Applications in Drug Discovery and Development
2-Chloro-4-methoxypyrimidine as a Key Intermediate in Pharmaceutical Synthesis
The pyrimidine (B1678525) ring is a fundamental structural motif found in a multitude of clinically approved drugs. nih.gov this compound, and closely related analogs, function as pivotal intermediates in the construction of these complex molecules. pharmaffiliates.com The reactivity of the chlorine atom at the 2-position allows for facile nucleophilic substitution reactions, enabling medicinal chemists to introduce a wide array of functional groups and build molecular complexity. This strategic placement of a reactive site is crucial for coupling the pyrimidine core with other essential pharmacophoric elements.
A prominent example of its application is in the synthesis of targeted cancer therapies. For instance, the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma, utilizes a chloropyrimidine derivative as a key starting material. rroij.comnih.govmdpi.com In the synthetic route, the chloropyrimidine core is coupled with other heterocyclic systems to construct the final drug molecule, highlighting the indispensable role of this intermediate. rroij.comgoogle.com
The utility of chloropyrimidine intermediates extends to the synthesis of other significant kinase inhibitors, demonstrating the broad applicability of this chemical class in pharmaceutical manufacturing. The strategic importance of these building blocks lies in their ability to provide a reliable and efficient means to access the core pyrimidine scaffold present in many biologically active compounds.
Table 1: Examples of Pharmaceuticals Synthesized Using Pyrimidine Intermediates
| Drug | Therapeutic Class | Role of Pyrimidine Intermediate |
|---|---|---|
| Pazopanib | Tyrosine Kinase Inhibitor | A core structural component, formed by coupling a chloropyrimidine derivative with an indazole moiety. pharmaffiliates.comrroij.com |
| Imatinib | Tyrosine Kinase Inhibitor | A foundational pyrimidine ring is a key feature of this pioneering cancer drug. |
| Etravirine | NNRTI (HIV Treatment) | A central diarylpyrimidine (DAPY) scaffold forms the core of the molecule. researchgate.net |
| Rilpivirine | NNRTI (HIV Treatment) | Also based on the flexible diarylpyrimidine (DAPY) scaffold. researchgate.net |
Scaffold for Novel Therapeutic Agents
The pyrimidine nucleus is not merely a synthetic handle but often serves as the central scaffold upon which the entire pharmacophore of a drug is built. Its ability to form hydrogen bonds and participate in various molecular interactions makes it an ideal anchor for binding to biological targets like enzymes and receptors. researchgate.nethumanjournals.com
In the fight against Human Immunodeficiency Virus (HIV), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of combination antiretroviral therapy. A significant class of NNRTIs is the diarylpyrimidines (DAPYs), which includes the FDA-approved drugs Etravirine and Rilpivirine. researchgate.net These drugs are designed around a central pyrimidine core. The flexible nature of the DAPY scaffold allows these inhibitors to bind effectively to the allosteric pocket of the HIV-1 reverse transcriptase enzyme, maintaining activity even against drug-resistant viral strains. researchgate.netnih.gov The synthesis of these DAPY analogues relies on the modification of pyrimidine intermediates, where aryl groups are strategically attached to the core ring to optimize binding interactions within the enzyme's hydrophobic pocket. nih.govnih.gov
The pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, a major class of targeted anticancer drugs. nih.gov Kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation, and their dysregulation is a hallmark of many cancers. aacrjournals.org Pyrimidine-based molecules are adept at mimicking the adenine (B156593) base of ATP, allowing them to bind to the ATP-binding site of kinases and inhibit their activity.
Numerous pyrimidine-containing entities have been approved for clinical use as anticancer drugs. nih.gov A notable area of research is the development of Aurora kinase inhibitors. mdpi.comresearchgate.net Aurora kinases are essential for cell division, and their overexpression is common in various tumors. aacrjournals.org Structure-based drug design has led to the creation of potent pyrimidine-based Aurora kinase inhibitors that can induce the degradation of oncoproteins like MYC, offering a therapeutic strategy for MYC-amplified cancers. nih.gov The synthesis of these inhibitors often starts from a substituted pyrimidine core, which is then elaborated to achieve high potency and selectivity. aacrjournals.orgmdpi.com
Table 2: Examples of Pyrimidine-Based Kinase Inhibitors and Their Targets
| Inhibitor Class/Example | Target Kinase(s) | Therapeutic Area |
|---|---|---|
| Alisertib (MLN8237) | Aurora A Kinase | Oncology |
| Barasertib (AZD1152) | Aurora B Kinase | Oncology |
| Gefitinib / Erlotinib | EGFR (Epidermal Growth Factor Receptor) | Oncology frontiersin.org |
| Pazopanib | VEGFR, PDGFR, c-Kit | Oncology nih.gov |
| JAK Inhibitors (e.g., R507) | Janus Kinase 1 (JAK1) | Inflammatory Diseases acs.org |
The versatility of the pyrimidine scaffold extends beyond oncology and virology into treatments for other complex diseases. Research has shown that pyrimidine derivatives possess a wide range of pharmacological activities, including potential applications in neurological and cardiovascular disorders. researchgate.netbenthamdirect.comnih.gov
In the realm of neurology, pyrimidine derivatives have been investigated as antagonists for adenosine (B11128) receptors, such as A2A and A3 subtypes. nih.govnih.govacs.orgmanchester.ac.uk Adenosine receptor antagonists are being explored for the treatment of neurodegenerative conditions like Parkinson's disease. manchester.ac.uk The pyrimidine core serves as a key structural motif for designing ligands that can selectively bind to these G-protein coupled receptors. nih.govtandfonline.com
For cardiovascular diseases, certain dihydropyrimidine (B8664642) derivatives have been designed and evaluated as calcium channel blockers. derpharmachemica.commdpi.com These compounds are structurally related to dihydropyridine (B1217469) drugs like Nifedipine and are being developed as potential agents for treating hypertension and angina. nih.govacs.orgnih.gov The pyrimidine ring acts as a bioisostere of the dihydropyridine ring, demonstrating how modifications to this core scaffold can tune its biological activity toward different therapeutic targets. derpharmachemica.com
Strategies for Lead Optimization and Drug Candidate Selection
Transforming a preliminary "hit" compound into a viable drug candidate requires a meticulous process of lead optimization. For derivatives of this compound, medicinal chemists employ several strategies to enhance potency, selectivity, and pharmacokinetic properties. humanjournals.commdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to this process. researchgate.nethumanjournals.com By systematically modifying the substituents on the pyrimidine ring, researchers can determine which chemical features are critical for biological activity. For example, in the development of kinase inhibitors, different functional groups can be introduced via the reactive chloro-position to probe interactions with specific amino acid residues in the kinase ATP-binding pocket. acs.orgnih.gov
Computational methods, such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) models, play a crucial role in guiding synthetic efforts. nih.govnih.gov These models can predict how a designed molecule will bind to its target, allowing for a more rational approach to drug design and reducing the need for extensive trial-and-error synthesis. nih.gov
Furthermore, strategies like bioisosteric replacement are often used to improve a lead compound's properties. nih.gov This involves replacing a functional group with another that has similar physical or chemical properties but may lead to improved metabolic stability or reduced off-target effects. For example, an aminopyrimidine group was successfully used as a bioisostere for a phenol (B47542) moiety to overcome rapid metabolism in a series of PI3K inhibitors. nih.gov This iterative cycle of design, synthesis, and testing is essential for selecting a final drug candidate with the optimal balance of efficacy and drug-like properties. acs.org
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pazopanib |
| Imatinib |
| Etravirine |
| Rilpivirine |
| Alisertib (MLN8237) |
| Barasertib (AZD1152) |
| Gefitinib |
| Erlotinib |
| R507 |
Applications Beyond Medicinal Chemistry
Agrochemical Compound Development (Pesticides, Herbicides)
The pyrimidine (B1678525) ring is a core structural motif in numerous bioactive compounds, playing a significant role in the development of modern agrochemicals. globethesis.comgrowingscience.com 2-Chloro-4-methoxypyrimidine and related 2-chloro-4-substituted pyrimidines are recognized as crucial intermediates in the synthesis of pesticides and, most notably, herbicides. globethesis.com The reactivity of the chlorine atom at the C-2 position is particularly advantageous, as it can be readily displaced through nucleophilic substitution, allowing for the construction of diverse and complex molecular architectures. globethesis.com
Research has focused on incorporating the pyrimidine moiety into established classes of herbicides to develop new active ingredients. For instance, pyrimidine derivatives are key components in the synthesis of compounds targeting the acetyl-CoA carboxylase (ACCase) enzyme, a critical target in monocot weeds. nih.gov A study on the synthesis of novel aryloxyphenoxypropionates (APPs), a class of herbicides that inhibit ACCase, utilized 4-chloropyrimidine (B154816) derivatives to create new potential herbicidal agents. nih.gov The synthetic protocols developed in this research demonstrate how the chloro-substituent on the pyrimidine ring facilitates the convenient functionalization of the core herbicidal structure. nih.gov
Furthermore, patents have been filed for pyrimidine derivatives and their direct use as herbicides, underscoring their importance in the agrochemical industry. mdpi.com The versatility of the 2-chloro-substituted pyrimidine scaffold allows for the creation of a wide array of compounds that can be screened for herbicidal activity against various weed species. globethesis.comnih.gov
Table 1: Research Findings in Agrochemical Development
| Compound Class | Application/Target | Role of Pyrimidine Intermediate | Reference(s) |
|---|---|---|---|
| 2-Chloro-4-substituted pyrimidines | Herbicides, Pesticides | Key chemical intermediate due to the active C-2 chlorine atom. | globethesis.com |
| Pyrimidinyloxyphenoxypropionates | Herbicides (ACCase inhibitors) | The 4-chloropyrimidine moiety is used to functionalize the core structure. | nih.gov |
Advanced Materials Science Applications
The electronic properties of the pyrimidine ring make it an attractive component in the design of functional organic materials. While direct application of this compound in final devices is not extensively documented, its structure is an ideal starting point or precursor for synthesizing the sophisticated molecules used in materials science.
In the field of organic electronics, pyrimidine derivatives are widely utilized due to the electron-accepting nature of the C=N double bonds within the ring. mdpi.com This property is exploited in the design of materials for Organic Light-Emitting Diodes (OLEDs), particularly as host materials or as part of the emitter molecule itself. mdpi.comrsc.org Specifically, pyrimidine-based compounds are integral to the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF), a mechanism that allows for 100% internal quantum efficiency in OLEDs without using expensive noble metals. globethesis.comresearchgate.net Research has shown that coupling pyrimidine units with electron-donating moieties creates bipolar host materials and D-A-D (Donor-Acceptor-Donor) type TADF emitters for high-efficiency blue and green OLEDs. globethesis.comrsc.orgrsc.org The this compound molecule serves as a valuable precursor in this context; its reactive chloro-group allows for synthetic modification and attachment to donor units, while the pyrimidine core provides the necessary electron-accepting properties. mdpi.comacs.org
The pyrimidine scaffold is also used to create chemosensors. For example, a pyrimidine-based sensor was developed for the colorimetric and fluorescent detection of copper (II) and cyanide ions in aqueous solutions. nih.gov The sensor's design relies on the specific coordination and reaction with the target ions, leading to a visible color change. nih.gov The synthesis of such complex sensors often starts from simpler, functionalized heterocyclic building blocks like this compound.
The pyrimidine nucleus can be incorporated into chromophores to create functional dyes and pigments. The synthesis of heterocyclic azo dyes, for instance, has successfully utilized pyrimidine derivatives. niscpr.res.in These dyes can exhibit interesting photophysical properties and have potential applications beyond simple coloration, such as in pH sensors or as biological staining agents. dntb.gov.ua The development of such dyes often involves uniting two or more heterocyclic systems into a single molecule to achieve the desired properties. niscpr.res.in
This compound acts as a useful building block in this area. The C-2 chlorine atom provides a reactive site for coupling the pyrimidine ring with other aromatic or heterocyclic systems through nucleophilic aromatic substitution, a common strategy in dye synthesis. acs.org While research may focus on the properties of the final complex dye, the synthesis originates from foundational precursors like chloropyrimidines.
Table 2: Research in Advanced Materials and Dyes
| Application Area | Material Type / Finding | Role of Pyrimidine Scaffold | Reference(s) |
|---|---|---|---|
| OLEDs | Bipolar host materials for green TADF-OLEDs. | Pyrimidine acts as the electron-accepting core. | rsc.org |
| OLEDs | High-efficiency blue TADF emitters. | Pyrimidine derivatives serve as the acceptor in D-A-D structures. | globethesis.comrsc.org |
| Sensors | Colorimetric and fluorescent chemosensor. | A pyrimidine-based azo dye was developed for Cu²⁺ and CN⁻ detection. | nih.gov |
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding affinity and mode of a ligand to the active site of a protein. For 2-Chloro-4-methoxypyrimidine, docking studies can elucidate its potential to interact with various biological targets.
As a hypothetical example, a docking simulation of this compound could be performed against a kinase target, which is a common target for pyrimidine-based inhibitors. The results would typically be presented in a table detailing the binding energy and key interactions.
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Docking Score (kcal/mol) | -6.8 |
| Hydrogen Bond Interactions | Met793 (backbone) |
| Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 |
| Interacting Residues | Leu718, Val726, Met793, Ala743, Leu844 |
This data is illustrative and generated for the purpose of this article. Actual results would be obtained from specific docking software.
The docking score indicates the predicted binding affinity, with a more negative value suggesting a stronger interaction. The simulation would also reveal specific amino acid residues in the binding pocket that interact with the ligand through various forces, such as hydrogen bonds and hydrophobic interactions. This information is crucial for understanding the basis of molecular recognition and for designing more potent and selective analogues.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule. Methods such as Density Functional Theory (DFT) can be used to calculate a range of molecular descriptors.
Table 2: Predicted Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |
This data is illustrative and generated for the purpose of this article. Actual results would be obtained from quantum chemistry software.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. The MEP map can visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen of the methoxy (B1213986) group would be expected to be electron-rich, while the carbon atom attached to the chlorine would be relatively electron-poor.
In Silico ADME-Tox Prediction and Optimization
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is a critical step in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or toxicological profiles. Various online tools and software can predict these properties based on the molecular structure.
For this compound, a preliminary in silico ADME-Tox assessment can provide an early indication of its drug-likeness.
Table 3: Predicted ADME-Tox Profile of this compound
| ADME-Tox Parameter | Predicted Value/Classification | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Yes | May cross into the central nervous system. |
| CYP450 2D6 Substrate | No | Lower potential for drug-drug interactions. |
| hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |
This data is illustrative and based on predictions from publicly available ADMET prediction tools.
These predictions suggest that this compound has a generally favorable ADME-Tox profile, making it a suitable starting point for the design of new therapeutic agents. researchgate.net However, these are computational predictions and would require experimental validation.
De Novo Design and Virtual Screening of this compound Analogues
De novo design involves the computational creation of novel molecular structures with desired properties. This compound can serve as a scaffold or starting fragment for such design processes. The chlorine atom at the 2-position is a versatile handle for chemical modification, allowing for the introduction of various substituents to explore the chemical space around the pyrimidine core.
Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. By using the this compound core as a query, large virtual libraries can be screened to identify compounds with similar features that may exhibit desired biological activity.
The process of de novo design based on this scaffold would involve:
Scaffold Hopping: Replacing the pyrimidine core with other heterocyclic systems while maintaining key pharmacophoric features.
Fragment Growing: Building upon the methoxy and chloro substituents with fragments known to interact with specific target classes.
Linker Modification: If used as a linker, modifying its length and flexibility to optimize binding to a target.
These computational strategies enable the rapid exploration of a vast number of potential analogues, prioritizing the most promising candidates for synthesis and biological evaluation.
Emerging Research Frontiers and Future Perspectives
Innovations in Synthesis and Derivatization Methodologies
The development of novel and efficient synthetic routes is paramount for the cost-effective and scalable production of 2-chloro-4-methoxypyrimidine and its analogs. A widely utilized method involves the reaction of 2,4-dichloropyrimidine (B19661) with sodium methoxide (B1231860), a process noted for its high yield, often reaching up to 98%. chemicalbook.com In this reaction, the methoxide selectively displaces one of the chlorine atoms on the pyrimidine (B1678525) ring.
Furthermore, innovative strategies for creating key intermediates are being developed. For instance, a one-step method has been devised to synthesize 1,3-dimethyl malonamidine dihydrochloride, an important precursor for related pyrimidine structures like 2-chloro-4,6-dimethoxypyrimidine (B81016). google.com This streamlined approach not only saves on complex processes and equipment but also ensures stable product quality and high yields. google.com
The derivatization of the pyrimidine core is another active area of research, aiming to create libraries of novel compounds for biological screening. The chlorine atom at the 2-position serves as a versatile handle for introducing various functional groups through substitution reactions. For example, related compounds like 2-trichloromethyl-4-chloropyrimidines have been used as intermediates to synthesize a wide array of substituted pyrimidines. thieme.de The success of these substitutions can often be rationalized by the hard and soft acid-base (HSAB) principle, guiding the reaction between the pyrimidine electrophile and the incoming nucleophile. thieme.de Additionally, the creation of derivatives such as 5-bromo-2-chloro-4-methoxypyrimidine (B163204) provides a building block for more complex halogenated heterocyclic compounds. caymanchem.com
Table 1: Overview of Synthetic Methodologies for this compound and Related Compounds
| Starting Material | Reagents | Product | Key Features | Reference |
| 2,4-Dichloropyrimidine | Sodium Methoxide (CH₃ONa), Methanol | This compound | High yield (98%), selective substitution. | chemicalbook.com |
| 2-methylthio-4-chloropyrimidine compounds | Various nucleophiles | 2-chloro-4-substituted pyrimidines | High reaction preference, avoids isomer by-products, improves yield and purity. | google.com |
| Malononitrile, Methanol, Acetyl Chloride | Cyanamide, Alkali | 2-chloro-4,6-dimethoxypyrimidine | One-step synthesis of a key intermediate, simplifies process, high yield. | google.com |
| 2,4-dichloropyrimidine | MeMgCl, Fe(acac)₃ | 2-Chloro-4-methylpyrimidine | Derivatization to create intermediates for further synthesis. | guidechem.com |
Deepening Understanding of Biological Mechanisms via Multi-Omics Approaches
While specific multi-omics studies on this compound are not yet prevalent in published literature, this powerful approach holds immense promise for future research. Multi-omics integrates data from various molecular levels—genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic view of a biological system. nih.gov This integrated analysis is crucial for unraveling the complex interactions between molecules and understanding the dynamic processes that underlie disease and drug action. nih.gov
For derivatives of this compound that exhibit biological activity, multi-omics can be a transformative tool. For example, if a novel derivative is found to have anti-cancer properties, researchers could employ a multi-omics strategy to:
Identify the Molecular Target: Proteomics could identify the specific proteins the compound binds to.
Elucidate Pathway Modulation: Transcriptomics would reveal changes in gene expression, showing which cellular pathways are activated or suppressed.
Characterize Metabolic Reprogramming: Metabolomics could analyze shifts in cellular metabolites, indicating how the compound alters the cell's metabolic state.
By integrating these datasets, researchers can build comprehensive models of the compound's mechanism of action, moving beyond a single target to understand its system-wide effects. nih.gov This approach can help identify biomarkers for drug efficacy and reveal potential mechanisms of resistance. nih.gov The application of multi-omics will be essential to fully comprehend and exploit the therapeutic potential of new pyrimidine-based compounds.
Development of Sustainable and Eco-friendly Chemical Processes
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. Future research on this compound will likely focus on developing more sustainable and environmentally friendly manufacturing processes. Key goals include reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.
Some existing innovative methods already point toward this greener future. Synthesis strategies that simplify complex procedures and reduce the number of steps, such as the one-step synthesis of a key precursor for related pyrimidines, contribute to sustainability by lowering energy consumption and reducing the need for extensive equipment. google.com A synthesis for a related compound, 2-chloro-4,6-dibutoxypyrimidine, has been noted for its operational simplicity and environmental friendliness, avoiding rigorous reaction conditions. google.com
Future research will likely explore:
Greener Solvents: Replacing traditional, often hazardous, solvents like dichloromethane (B109758) with more benign alternatives such as water, ethanol (B145695), or supercritical fluids. google.com
Catalytic Processes: Employing highly efficient catalysts to reduce reaction times and temperatures, thereby saving energy.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals.
By embracing these green chemistry principles, the production of this compound and its derivatives can become more economically viable and environmentally responsible.
Exploration of Undiscovered Bioactivities and Therapeutic Applications
The established role of this compound as a key intermediate in the synthesis of the HIV drug Rilpivirine underscores its therapeutic importance. chemicalbook.com Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in antiretroviral therapy. However, the pyrimidine scaffold is a privileged structure in medicinal chemistry, suggesting that the potential applications of its derivatives are far from exhausted.
Emerging research points to several promising areas for exploration:
Oncology: Pyrimidine derivatives are core components of many anti-cancer drugs. Related compounds, such as those derived from 2-chloropyrimidine-4-carboxylic acid, are being investigated as kinase inhibitors, a major class of targeted cancer therapies. google.comguidechem.com
Metabolic Diseases: The same class of intermediates shows potential for the treatment of hyperphosphatemia, a condition common in patients with chronic kidney disease. guidechem.com
Agrochemicals: Pyrimidine compounds are widely used in agriculture. google.com For example, 2-chloro-4,6-dimethoxypyrimidine is a vital intermediate for producing sulfonylurea herbicides, indicating a potential avenue for developing new crop protection agents. google.com
Antimicrobial Agents: The pyrimidine nucleus is a common feature in bactericides. google.com Research into new derivatives could yield novel antibiotics to combat drug-resistant bacteria.
The versatility of the this compound structure provides a rich platform for discovering new bioactive molecules. Future work will involve synthesizing novel derivatives and screening them against a wide range of biological targets to unlock their full therapeutic and commercial potential.
Q & A
Q. What are the standard synthetic routes for 2-chloro-4-methoxypyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : A common synthesis involves nucleophilic substitution at the C-5 position of pyrimidine derivatives. For example, this compound can be synthesized by introducing a 2-fluoroethyl substituent at C-5 via halogenation and methoxylation steps under controlled temperatures (40–60°C) . In cross-coupling reactions, palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are critical, but selectivity challenges arise. For instance, this compound may yield homocoupling byproducts under suboptimal conditions (e.g., excess catalyst or prolonged reaction times), necessitating precise stoichiometric control .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Mandatory safety measures include:
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of volatile intermediates.
- Waste disposal : Segregate halogenated waste and use licensed biohazard disposal services to mitigate environmental contamination .
Q. How can researchers confirm the purity and structural integrity of this compound?
- Methodological Answer : Analytical workflows include:
Q. What are the primary applications of this compound in pharmaceutical research?
- Methodological Answer : The compound serves as a versatile intermediate:
- Anticancer agents : Functionalization at C-5 with fluorinated groups enhances cytostatic activity .
- Kinase inhibitors : Its pyrimidine core is a scaffold for targeting ATP-binding domains in kinases .
Advanced Research Questions
Q. How can researchers optimize cross-coupling reactions involving this compound to minimize homocoupling byproducts?
- Methodological Answer : Homocoupling (e.g., formation of bipyrimidines) occurs due to oxidative side reactions. Mitigation strategies include:
- Catalyst tuning : Use PdCl₂(dppf) with electron-rich ligands to suppress β-hydride elimination.
- Additives : Introduce silver salts (Ag₂CO₃) to stabilize reactive intermediates.
- Temperature control : Maintain reactions at 80–100°C to balance reactivity and selectivity .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) studies can model reaction pathways:
- Electrostatic potential maps : Identify electrophilic centers (e.g., C-2 and C-4 positions).
- Transition state analysis : Compare activation energies for substitutions at competing sites (e.g., Cl vs. OMe groups).
- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to mimic experimental conditions .
Q. How should researchers resolve contradictory data on the regioselectivity of this compound derivatives?
- Methodological Answer : Discrepancies often arise from divergent reaction conditions:
- Substituent effects : Electron-withdrawing groups (e.g., NO₂) at C-5 may redirect nucleophilic attack from C-2 to C-4.
- pH dependence : Basic conditions (e.g., NaHCO₃) favor deprotonation, altering site reactivity.
- Validation : Cross-reference experimental results with computational models (e.g., Fukui indices) to identify dominant pathways .
Q. What strategies improve the solubility of this compound in aqueous systems for biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
